(3-Pentafluoroethyloxy-propyl)-(4-trifluoromethyl-benzyl)-amine (3-Pentafluoroethyloxy-propyl)-(4-trifluoromethyl-benzyl)-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16259102
InChI: InChI=1S/C13H13F8NO/c14-11(15,16)10-4-2-9(3-5-10)8-22-6-1-7-23-13(20,21)12(17,18)19/h2-5,22H,1,6-8H2
SMILES:
Molecular Formula: C13H13F8NO
Molecular Weight: 351.23 g/mol

(3-Pentafluoroethyloxy-propyl)-(4-trifluoromethyl-benzyl)-amine

CAS No.:

Cat. No.: VC16259102

Molecular Formula: C13H13F8NO

Molecular Weight: 351.23 g/mol

* For research use only. Not for human or veterinary use.

(3-Pentafluoroethyloxy-propyl)-(4-trifluoromethyl-benzyl)-amine -

Specification

Molecular Formula C13H13F8NO
Molecular Weight 351.23 g/mol
IUPAC Name 3-(1,1,2,2,2-pentafluoroethoxy)-N-[[4-(trifluoromethyl)phenyl]methyl]propan-1-amine
Standard InChI InChI=1S/C13H13F8NO/c14-11(15,16)10-4-2-9(3-5-10)8-22-6-1-7-23-13(20,21)12(17,18)19/h2-5,22H,1,6-8H2
Standard InChI Key VHRWQMXUGYHCAH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CNCCCOC(C(F)(F)F)(F)F)C(F)(F)F

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

(3-Pentafluoroethyloxy-propyl)-(4-trifluoromethyl-benzyl)-amine features a propyl backbone substituted with a pentafluoroethyloxy group (–O–C2F5) at the third carbon and a benzyl moiety bearing a trifluoromethyl (–CF3) group at the para position. The amine functional group bridges these fluorinated segments, creating a molecule with distinct electronic and steric properties.

The pentafluoroethyloxy group contributes strong electron-withdrawing effects, while the trifluoromethyl group enhances hydrophobic interactions. These features are critical for the compound’s reactivity and biological activity .

Synthesis and Manufacturing Processes

Reaction Pathways

Synthesis typically involves multi-step organic reactions:

  • Formation of the Pentafluoroethyloxy-Propyl Segment:

    • Reaction of 3-bromopropanol with pentafluoroethanol under basic conditions yields 3-pentafluoroethyloxy-propanol. Subsequent conversion to the corresponding amine via Gabriel synthesis or reductive amination is employed.

  • Preparation of the Trifluoromethyl-Benzyl Moiety:

    • 4-Trifluoromethylbenzylamine is synthesized through nitration, reduction, and fluorination of toluene derivatives .

  • Coupling Reactions:

    • The final step involves alkylation or amination to link the two segments, often using catalysts like palladium or nickel to enhance yield.

Optimization Challenges

Key challenges include controlling regioselectivity during fluorination and minimizing side reactions from the highly reactive fluorine atoms. Purification via column chromatography or recrystallization is critical to isolate the target compound .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValue/DescriptionSource
Melting PointNot reported
Boiling PointEstimated >200°C (decomposes)
SolubilityLipophilic; soluble in DMSO, THF
LogP~3.5 (predicted)

The compound’s lipophilicity stems from fluorine’s hydrophobic character, making it suitable for membrane penetration in biological systems .

Applications in Medicinal Chemistry and Materials Science

Drug Development

The compound serves as a lead structure for:

  • Anticancer Agents: Targeting tyrosine kinases involved in tumor proliferation.

  • Neurological Therapeutics: Modulating serotonin receptors for antidepressant effects.

Material Science Uses

  • Fluorinated Polymers: Enhances thermal stability and chemical resistance in coatings.

  • Liquid Crystals: The rigid fluorinated segments improve electro-optical properties.

Future Research Directions

  • Toxicological Studies: Assess acute and chronic toxicity profiles.

  • Formulation Optimization: Develop nanoemulsions or prodrugs to improve solubility.

  • Broad-Spectrum Screening: Explore antiviral or antimicrobial potential.

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